rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
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Overview
Description
rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a bicyclic amine with a carboxylic acid derivative. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride include:
- rac-(1R,3R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- rac-(1R,3R,4S)-2-[(tert-butoxy)carbonyl]-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- rac-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and reactivity, which make it a valuable compound for various synthetic and research applications. Its stability and ability to undergo diverse chemical reactions further enhance its significance in scientific studies .
Properties
Molecular Formula |
C7H12ClNO2 |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
(3S,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-8-2-1-5(6)3-8;/h5-6H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1 |
InChI Key |
LTBXAHQOTTXTJK-KGZKBUQUSA-N |
Isomeric SMILES |
C1CN2C[C@@H]1[C@@H](C2)C(=O)O.Cl |
Canonical SMILES |
C1CN2CC1C(C2)C(=O)O.Cl |
Origin of Product |
United States |
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